2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile
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Overview
Description
2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile is a heterocyclic compound that features a fused thiazole and pyridine ring system.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . These targets play crucial roles in various biological processes, such as hormone regulation, neural signaling, and cellular metabolism.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling and function . For instance, they may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 , affecting blood clotting, protein degradation, and DNA repair, respectively.
Biochemical Pathways
, thiazole derivatives are known to influence several pathways. For example, they can affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are involved in inflammation and pain .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . These effects are likely the result of the compound’s interaction with its various targets and its influence on different biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[4,5-B]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-B]pyridine derivatives .
Scientific Research Applications
2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridine Derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives are structurally related and have similar pharmacological profiles.
Uniqueness
2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S/c8-7-11-6-5(12-7)1-4(2-9)3-10-6/h1,3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUWGNPQLDZYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352888-92-6 |
Source
|
Record name | 2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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